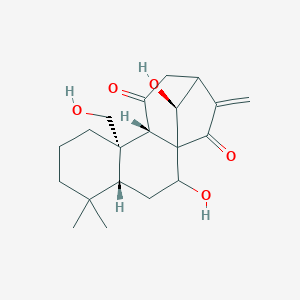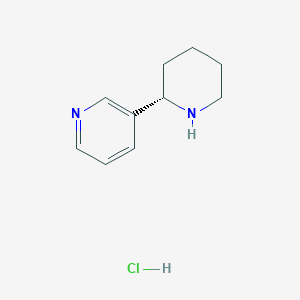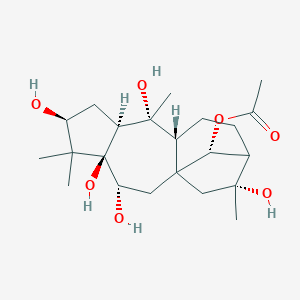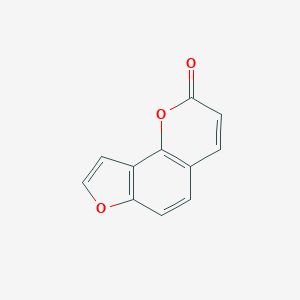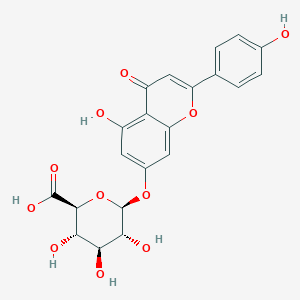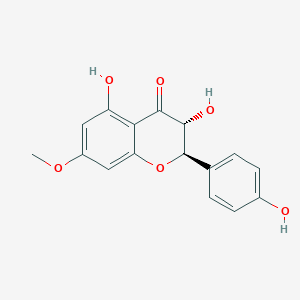
2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol
Overview
Description
2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol is a mixture of the (E)- and (Z)-isomers . It is a pale yellow liquid with a powerful sandalwood odor and a slight rose nuance . The CAS Number is 28219-61-6 .
Synthesis Analysis
The mixture can be prepared starting from α-campholenaldehyde and butanal . This involves a condensation reaction between campholenic aldehyde and an aliphatic aldehyde followed by appropriate hydrogenation and reaction of the carbonyl with an appropriate organometallic reagent to form a secondary alcohol .Molecular Structure Analysis
The molecular formula of this compound is C14H24O . The molecular weight is 208.34 . The IUPAC name is (2E)-2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol .Physical And Chemical Properties Analysis
This compound is a pale yellow liquid . It has a powerful sandalwood odor and a slight rose nuance . The storage temperature is 28 C .Scientific Research Applications
Enantioselective Analysis and Fragrance Application
One significant application of this compound is in the fragrance industry, particularly for its sandalwood-like odor. Bilke and Mosandl (2001) found that the (R)-enantiomer of 2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)-but-2-enol, a similar compound, is responsible for the sandalwood-like odor, while the (S)-enantiomer has a faint, non-specific odor. This discovery underscores the importance of enantioselective analysis in sensory quality control of such compounds in the fragrance industry (Bilke & Mosandl, 2001).
Microbiological Transformations
In a study by Siewiński et al. (1979), the microbiological reduction of related compounds by Rhodotorula mucilaginosa was investigated. The research demonstrates the stereospecific reduction of both enantiomers to corresponding alcohols, offering insights into the microbiological applications of these compounds (Siewiński et al., 1979).
Natural Occurrence and Chemical Synthesis
The natural occurrence of the campholenyl skeleton, which includes 2-(2,2,3-trimethylcyclopent-3-en-1-yl)-ethyl system, was first reported by Alan F. Thomas (1972) in the essential oil of Juniperus communis L. This discovery opened up research into the synthesis and applications of such compounds in various fields (Thomas, 1972).
Electrophilic Aromatic Substitution
A study by Yonehara et al. (2000) on the electrophilic aromatic substitution promoted by GaCl3 provides insights into the chemical reactivity and potential applications of similar compounds in organic synthesis (Yonehara, Kido, & Yamaguchi, 2000).
Safety and Hazards
Properties
| 28219-61-6 | |
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
(Z)-2-ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol |
InChI |
InChI=1S/C14H24O/c1-5-12(10-15)7-9-13-8-6-11(2)14(13,3)4/h6-7,13,15H,5,8-10H2,1-4H3/b12-7- |
InChI Key |
KHQDWCKZXLWDNM-GHXNOFRVSA-N |
Isomeric SMILES |
CC/C(=C/CC1CC=C(C1(C)C)C)/CO |
Canonical SMILES |
CCC(=CCC1CC=C(C1(C)C)C)CO |
| 106185-75-5 28219-61-6 |
|
physical_description |
Liquid; Liquid, Other Solid |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
